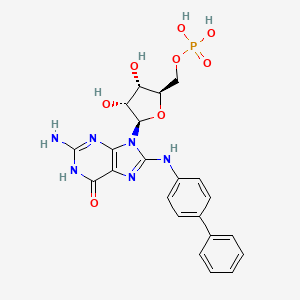
GMP-Abp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GMP-Abp is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its role in various biochemical processes and its utility in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GMP-Abp typically involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, purification processes, and crystallization. The reaction conditions, including temperature, pressure, and pH, are optimized to maximize yield and minimize impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and quality. Good Manufacturing Practices (GMP) are strictly followed to comply with regulatory standards. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor the purity and composition of the compound.
Análisis De Reacciones Químicas
Types of Reactions
GMP-Abp undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides or ketones, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
GMP-Abp has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: this compound is utilized in the study of biochemical pathways and enzyme activities.
Medicine: The compound is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: this compound is used in the manufacturing of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of GMP-Abp involves its interaction with specific molecular targets and pathways. It acts as a regulatory agent, modulating the activity of enzymes and other proteins. The compound’s effects are mediated through its binding to active sites on target molecules, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to GMP-Abp include:
Cyclic guanosine monophosphate (cGMP): A cellular regulatory agent involved in various physiological processes.
Adenosine monophosphate (AMP): Another nucleotide that plays a crucial role in cellular energy transfer.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique pathways it influences. While cGMP and AMP are well-studied, this compound offers distinct advantages in certain biochemical applications due to its unique binding properties and regulatory effects.
Propiedades
Número CAS |
78281-08-0 |
|---|---|
Fórmula molecular |
C22H23N6O8P |
Peso molecular |
530.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[2-amino-6-oxo-8-(4-phenylanilino)-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H23N6O8P/c23-21-26-18-15(19(31)27-21)25-22(24-13-8-6-12(7-9-13)11-4-2-1-3-5-11)28(18)20-17(30)16(29)14(36-20)10-35-37(32,33)34/h1-9,14,16-17,20,29-30H,10H2,(H,24,25)(H2,32,33,34)(H3,23,26,27,31)/t14-,16-,17-,20-/m1/s1 |
Clave InChI |
DTDFFHBJBOJGJW-WVSUBDOOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N=C(NC4=O)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3C5C(C(C(O5)COP(=O)(O)O)O)O)N=C(NC4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
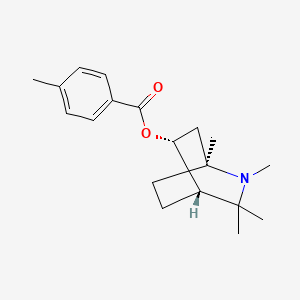
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)

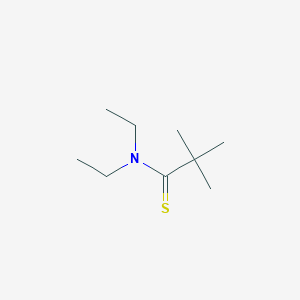

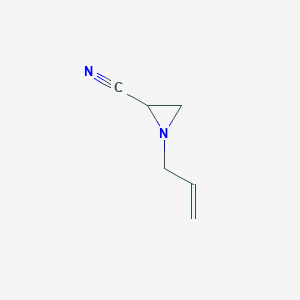
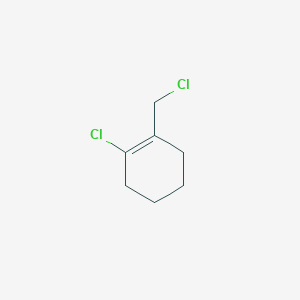
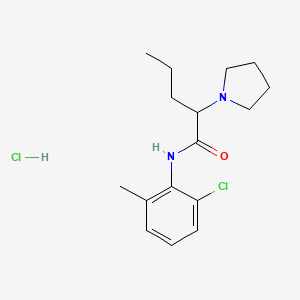
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)

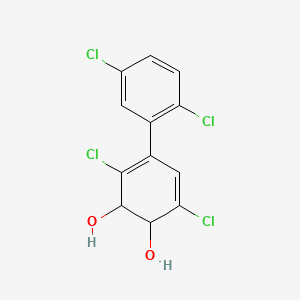
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
